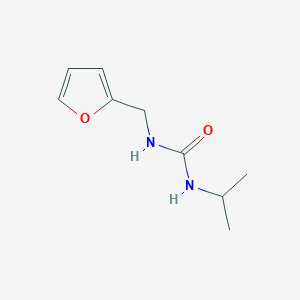

N-(2-furylmethyl)-N'-isopropylurea

Beschreibung

N-(2-furylmethyl)-N'-isopropylurea is a urea derivative characterized by a furan ring and an aliphatic isopropyl group attached to the urea core. Structurally, it consists of:

- N-(2-furylmethyl) substituent: A furan (oxygen-containing heteroaromatic ring) linked via a methyl group to one nitrogen atom.

- N'-isopropyl substituent: A branched alkyl group attached to the second nitrogen atom.

Eigenschaften

Molekularformel |

C9H14N2O2 |

|---|---|

Molekulargewicht |

182.22g/mol |

IUPAC-Name |

1-(furan-2-ylmethyl)-3-propan-2-ylurea |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |

InChI-Schlüssel |

LFVQAVBOBKUPMD-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)NCC1=CC=CO1 |

Kanonische SMILES |

CC(C)NC(=O)NCC1=CC=CO1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The table below compares N-(2-furylmethyl)-N'-isopropylurea with analogous compounds from the evidence:

Key Differences and Implications

Substituent Effects on Bioactivity: Aromatic vs. Heteroaromatic Groups: Isoproturon and fenuron feature phenyl groups, which enhance stability and planar binding to biological targets (e.g., plant D1 proteins). Alkyl Branching: The isopropyl group in the target compound is less bulky than the tert-butyl group in the thiadiazolyl urea (CAS 34014-18-1), reducing steric hindrance and possibly improving membrane permeability compared to bulkier analogs .

Functional Group Variations :

- Hydroxyurea Derivatives : Compounds like N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide () include a hydroxyl group on the urea nitrogen, increasing reactivity in redox reactions. The absence of this group in the target compound suggests greater stability under oxidative conditions .

Applications :

- Herbicidal ureas (e.g., isoproturon, fenuron) inhibit photosynthesis by disrupting electron transport. The furan-containing target compound might exhibit similar mechanisms but with modified efficacy due to its unique substituents .

- Thiadiazolyl ureas () are often used in agrochemistry for their heterocyclic stability; the furan analog could serve as a less toxic alternative depending on substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.